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Compound of Interest

Compound Name: (2,3-Dimethylphenyl)methanol

Cat. No.: B7767056 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for (2,3-
Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol. The structural

elucidation of this compound is critical for its application in various fields, including organic

synthesis and drug development. This document will detail the interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights

into the experimental methodologies and the foundational principles of spectroscopic analysis.

Introduction
(2,3-Dimethylphenyl)methanol (C₉H₁₂O) is an aromatic alcohol with a molecular weight of

136.19 g/mol .[1] Its structure, featuring a benzyl alcohol core with two methyl substituents on

the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint

is paramount for researchers to confirm its identity, purity, and structural integrity in various

experimental contexts. This guide serves as a comprehensive resource, detailing the expected

spectroscopic characteristics and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-

hydrogen framework of a molecule. For (2,3-Dimethylphenyl)methanol, both ¹H and ¹³C NMR

are instrumental in confirming the substitution pattern of the aromatic ring and the presence of

the hydroxymethyl group.
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¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and

their neighboring environments. The spectrum of (2,3-Dimethylphenyl)methanol is
characterized by distinct signals for the aromatic protons, the methylene protons of the alcohol,

the hydroxyl proton, and the two methyl groups.

Experimental Protocol:

A sample of (2,3-Dimethylphenyl)methanol is typically dissolved in a deuterated solvent, such

as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm). The spectrum is then acquired on a high-field NMR spectrometer, for

instance, at a frequency of 500 MHz.

Data Interpretation and Key Insights:

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling

constants (J) for the protons in (2,3-Dimethylphenyl)methanol.

Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

Aromatic (H-6) ~7.15 Doublet 1H ~7.5

Aromatic (H-4) ~7.08 Triplet 1H ~7.5

Aromatic (H-5) ~7.01 Doublet 1H ~7.5

Methylene (-

CH₂OH)
~4.65 Singlet 2H -

Methyl (Ar-CH₃

at C-2)
~2.30 Singlet 3H -

Methyl (Ar-CH₃

at C-3)
~2.15 Singlet 3H -

Hydroxyl (-OH)
Variable (e.g.,

~1.6)
Singlet (broad) 1H -
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The downfield-shifted aromatic protons are indicative of their attachment to an electron-

withdrawing benzene ring. The splitting pattern (doublet, triplet, doublet) arises from the

coupling between adjacent aromatic protons. The two methyl groups appear as distinct singlets

due to their different chemical environments, a key feature confirming the 2,3-substitution

pattern. The methylene protons adjacent to the hydroxyl group also appear as a singlet. The

chemical shift of the hydroxyl proton is often variable and concentration-dependent, and the

peak is typically broad due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the

molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR

analysis. A proton-decoupled spectrum is obtained to simplify the spectrum to a series of single

lines for each unique carbon atom.

Data Interpretation and Key Insights:

The table below lists the characteristic chemical shifts for the carbon atoms in (2,3-
Dimethylphenyl)methanol.
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Carbon Assignment Chemical Shift (δ, ppm)

Aromatic (C-1) ~138.5

Aromatic (C-2) ~137.0

Aromatic (C-3) ~134.5

Aromatic (C-6) ~128.5

Aromatic (C-4) ~127.0

Aromatic (C-5) ~125.0

Methylene (-CH₂OH) ~63.0

Methyl (Ar-CH₃ at C-2) ~20.0

Methyl (Ar-CH₃ at C-3) ~15.5

The quaternary aromatic carbons (C-1, C-2, and C-3) appear at lower field (higher ppm)

compared to the protonated aromatic carbons. The chemical shift of the methylene carbon is

characteristic of a carbon attached to an oxygen atom. The two methyl carbons are

magnetically non-equivalent and thus show distinct signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum of (2,3-Dimethylphenyl)methanol can be obtained by placing a small amount

of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR

spectrometer.

Data Interpretation and Key Insights:

The IR spectrum of (2,3-Dimethylphenyl)methanol will exhibit several characteristic

absorption bands.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3350 (broad) O-H stretch Alcohol

~3020 C-H stretch (aromatic) Aromatic Ring

~2920, ~2860 C-H stretch (aliphatic) -CH₂, -CH₃

~1600, ~1470 C=C stretch Aromatic Ring

~1020 C-O stretch Primary Alcohol

The most prominent feature is the broad absorption band around 3350 cm⁻¹, which is

characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The presence of

sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while the peaks just

below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methylene groups. The

C-O stretching vibration of the primary alcohol typically appears in the fingerprint region around

1020 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the instrument, where it is vaporized and bombarded

with a high-energy electron beam.

Data Interpretation and Key Insights:

The mass spectrum of (2,3-Dimethylphenyl)methanol will show a molecular ion peak (M⁺)

and several characteristic fragment ions.
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m/z Relative Intensity (%) Proposed Fragment

136 ~50 [C₉H₁₂O]⁺ (Molecular Ion)

118 100 [C₉H₁₀]⁺ (Loss of H₂O)

117 ~80 [C₉H₉]⁺ (Loss of H₂O and H)

91 ~40 [C₇H₇]⁺ (Tropylium ion)

The molecular ion peak at m/z 136 confirms the molecular weight of the compound.[1] The

base peak at m/z 118 corresponds to the loss of a water molecule (18 Da), a common

fragmentation pathway for alcohols. Subsequent loss of a hydrogen radical leads to the

fragment at m/z 117. The peak at m/z 91 is characteristic of benzyl-type compounds and

corresponds to the stable tropylium ion.

Visualizing Molecular Structure and Fragmentation
To further illustrate the relationships between the spectroscopic data and the molecular

structure, the following diagrams are provided.

Caption: Molecular structure of (2,3-Dimethylphenyl)methanol.
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Caption: Key fragmentation pathway in the mass spectrum.

Conclusion
The combined application of NMR, IR, and MS provides a robust and self-validating system for

the structural characterization of (2,3-Dimethylphenyl)methanol. Each technique offers

complementary information, and together they create a detailed molecular portrait. This guide

provides the foundational spectroscopic data and interpretation necessary for researchers
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working with this compound, ensuring confidence in its identity and purity for downstream

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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